REACTION_SMILES
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[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH3:1][O:2][C:3]([C:4]([F:5])([F:6])[F:7])=[O:8].[NH:9]([CH2:10][CH2:11][OH:12])[CH2:13][CH2:14][OH:15]>>[C:3]([C:4]([F:5])([F:6])[F:7])(=[O:8])[N:9]([CH2:10][CH2:11][OH:12])[CH2:13][CH2:14][OH:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCNCCO
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Name
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Type
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product
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Smiles
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O=C(N(CCO)CCO)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |